molecular formula C6H10O2 B2479454 2-Cyclopropyl-2-methoxyacetaldehyde CAS No. 1547041-10-0

2-Cyclopropyl-2-methoxyacetaldehyde

Cat. No.: B2479454
CAS No.: 1547041-10-0
M. Wt: 114.144
InChI Key: BDDBRBBXVPPHJL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyacetaldehyde is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is characterized by the presence of a cyclopropyl group and a methoxy group attached to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyacetaldehyde typically involves the reaction of cyclopropylmethanol with methoxyacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-2-methoxyacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic effects.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyacetaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl and methoxy groups may influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-methoxyacetaldehyde is unique due to the combination of the cyclopropyl and methoxy groups attached to an aldehyde moiety.

Properties

IUPAC Name

2-cyclopropyl-2-methoxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6(4-7)5-2-3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDBRBBXVPPHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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